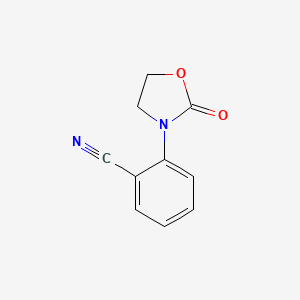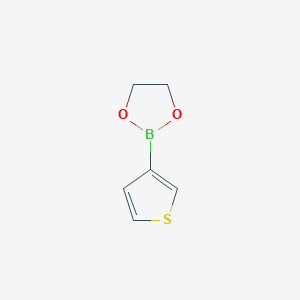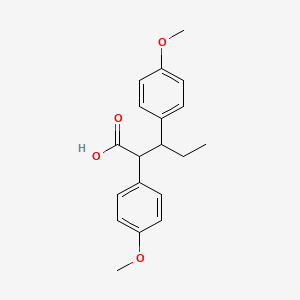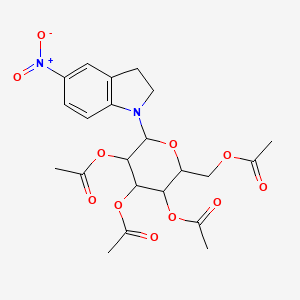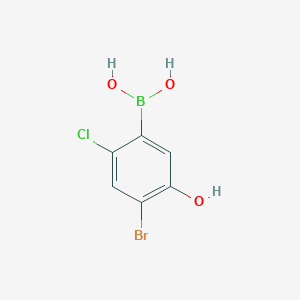
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and a hydroxyl group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The primary mechanism of action of (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group is activated by a base, enhancing the polarization of the organic ligand and facilitating transmetallation with a palladium catalyst . This results in the formation of a new carbon-carbon bond, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
- 4-Hydroxyphenylboronic acid
- 4-Bromophenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Comparison: (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C6H5BBrClO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
(4-bromo-2-chloro-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrClO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10-12H |
InChI Key |
SMRWYICBLKDWCZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


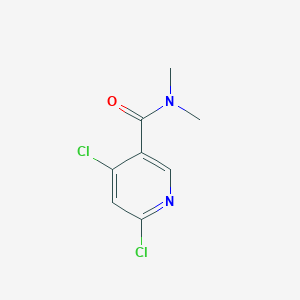
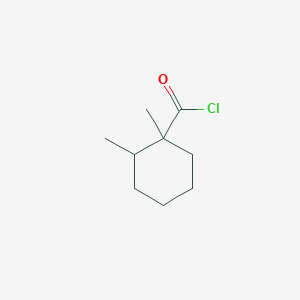
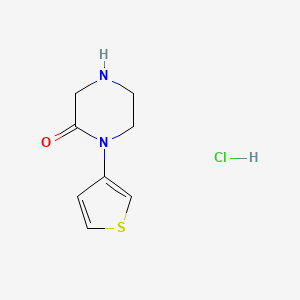
![5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13992583.png)
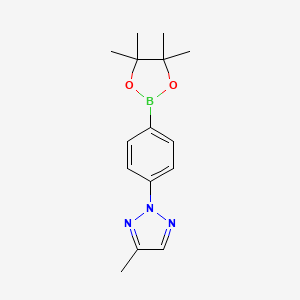
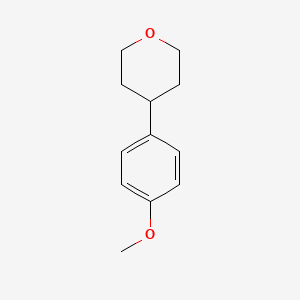
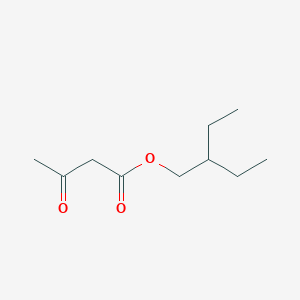
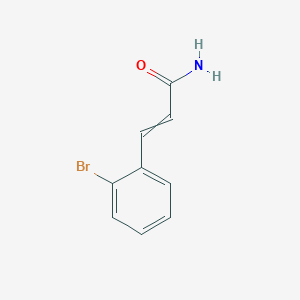
![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)

